[1-(5-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)piperidin-4-yl]-thiophen-2-ylmethanol
Description
[1-(5-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)piperidin-4-yl]-thiophen-2-ylmethanol is a complex organic compound that features a unique combination of functional groups, including morpholine, oxadiazole, pyrazine, piperidine, and thiophene
Properties
IUPAC Name |
[1-(5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)piperidin-4-yl]-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c25-14(13-2-1-11-28-13)12-3-5-23(6-4-12)17-18(24-7-9-26-10-8-24)20-16-15(19-17)21-27-22-16/h1-2,11-12,14,25H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMZMGNLZBPAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CS2)O)C3=NC4=NON=C4N=C3N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)piperidin-4-yl]-thiophen-2-ylmethanol typically involves multi-step organic reactions. The process begins with the construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold, which can be achieved through direct C-H bond functionalization The final step involves the attachment of the thiophene-2-ylmethanol moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of reaction steps and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(5-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)piperidin-4-yl]-thiophen-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The morpholine and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)piperidin-4-yl]-thiophen-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
Its diverse functional groups enable it to interact with various biological targets, making it a promising candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of organic electronic materials. Its photophysical and electrochemical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of [1-(5-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)piperidin-4-yl]-thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the morpholine group can interact with protein kinases, while the oxadiazole ring can bind to DNA or RNA, affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: Known for its photophysical and electrochemical properties.
[1,2,5]Oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazine: Used in the development of high-energy materials.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Utilized in medicinal chemistry for its bioactive properties.
Uniqueness
What sets [1-(5-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)piperidin-4-yl]-thiophen-2-ylmethanol apart is its combination of diverse functional groups, which confer a unique set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
